2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-methoxyphenyl group at position 3 and a sulfanyl-linked acetamide side chain terminating in an oxolan-2-ylmethyl group. The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-26-14-5-2-4-13(10-14)23-19(25)18-16(7-9-28-18)22-20(23)29-12-17(24)21-11-15-6-3-8-27-15/h2,4-5,10,15H,3,6-9,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXOJXYWNSDAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the oxolan-2-ylmethyl acetamide moiety. Common reagents used in these reactions include sulfur-containing compounds, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, and its mechanism of action is studied to understand how it can be used in treatment.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can enhance the performance and efficiency of industrial products and processes.
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
ZINC2719983 ():
- Structure: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide.
- Key Differences: Substituents: 4-Chlorophenyl (electron-withdrawing) vs. 3-methoxyphenyl (electron-donating) on the thienopyrimidinone core. Acetamide Side Chain: Trifluoromethylphenyl (hydrophobic) vs. oxolan-2-ylmethyl (polar, enhances solubility).
- The oxolane group in the target compound may improve bioavailability .
Compound 5.6 ():
- Structure : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.
- Key Differences: Core: Dihydropyrimidinone (simpler heterocycle) vs. thienopyrimidinone (fused ring system). Substituents: Dichlorophenyl (electron-withdrawing) vs. oxolan-2-ylmethyl.
Physicochemical and Spectral Properties
Biological Activity
The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a heterocyclic organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, antiviral, and anticancer activities based on diverse research findings.
- Molecular Formula : C26H22N4O3S
- Molecular Weight : 462.55 g/mol
- IUPAC Name : 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The thieno[3,2-d]pyrimidine core structure is known to enhance antimicrobial efficacy:
- Mechanism of Action : The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of nucleic acid synthesis.
- Activity Spectrum : It has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values indicate significant bactericidal activity.
- Escherichia coli : The compound demonstrated moderate activity with MIC values comparable to standard antibiotics like ciprofloxacin.
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Viral Targets : Studies indicate its efficacy against several viruses including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).
- In vitro Studies : Compounds with similar structural motifs have shown IC50 values in the low micromolar range against these viruses.
| Virus | IC50 (μg/mL) | Reference |
|---|---|---|
| Herpes Simplex Virus | 6.0 | |
| Hepatitis C Virus | 4.5 |
Anticancer Activity
The compound's anticancer potential has been explored through various assays:
- Cell Lines Tested : It has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
- Results : The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thieno[3,2-d]pyrimidine Core : This moiety is crucial for antimicrobial and anticancer activities.
- Methoxy Substitution : The presence of the methoxy group enhances lipophilicity and cellular permeability.
- Sulfanyl Group : This functional group appears to play a role in the interaction with biological targets.
Case Studies
Several case studies have documented the effectiveness of this compound in various biological contexts:
- Study on Antibacterial Efficacy : A study conducted by Chikhalia et al. demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited higher antibacterial activity than traditional antibiotics like penicillin.
- Antiviral Research : In a comprehensive review by Rahman et al., it was highlighted that compounds with similar structures showed promising results against viral infections, suggesting a potential pathway for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
